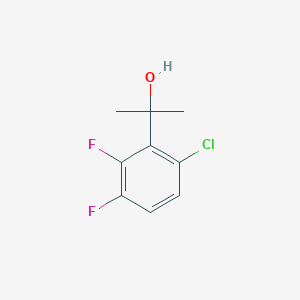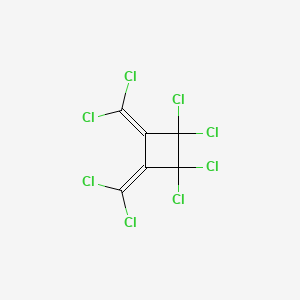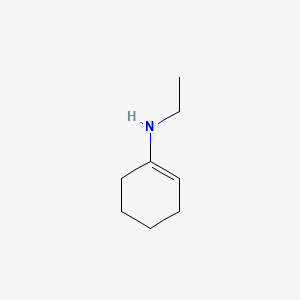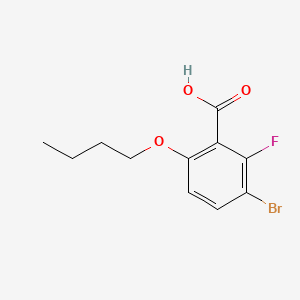![molecular formula C49H86N2NaO11P B14757422 sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a phosphate group, a cyclohexane ring, and long hydrocarbon chains. It is often used in biochemical and pharmaceutical research due to its specific properties and interactions with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate typically involves multiple steps. The process begins with the esterification of glycerol with hexadecanoic acid to form 2,3-di(hexadecanoyloxy)propyl. This intermediate is then reacted with 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
作用机制
The mechanism of action of sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. The molecular targets and pathways involved include membrane receptors, ion channels, and signaling pathways that regulate cellular processes.
相似化合物的比较
Sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate can be compared with other similar compounds, such as:
1-hexadecanoyl-sn-glycero-3-phosphocholine: A lysophosphatidylcholine with a similar structure but different functional groups and biological activities.
1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt): Another compound with long hydrocarbon chains and a phosphate group, used in similar research applications.
属性
分子式 |
C49H86N2NaO11P |
|---|---|
分子量 |
933.2 g/mol |
IUPAC 名称 |
sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate |
InChI |
InChI=1S/C49H87N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(54)59-40-44(62-48(55)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-50-49(56)43-33-31-42(32-34-43)39-51-45(52)35-36-46(51)53;/h35-36,42-44H,3-34,37-41H2,1-2H3,(H,50,56)(H,57,58);/q;+1/p-1 |
InChI 键 |
ZBGACOGQMJLNDB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid](/img/structure/B14757341.png)


![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)

![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)






![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)
